molecular formula C13H12O2 B188576 1-Naphthalenepropionic acid CAS No. 3243-42-3

1-Naphthalenepropionic acid

Cat. No. B188576
CAS RN: 3243-42-3
M. Wt: 200.23 g/mol
InChI Key: PRLKVVMRQFFIOQ-UHFFFAOYSA-N
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Description

1-Naphthalenepropionic acid, also known as 3-(1-Naphthyl)propionic acid, is a chemical compound with the molecular formula C13H12O2 . It has a molecular weight of 200.24 g/mol . It is used in various scientific research and experiments .


Molecular Structure Analysis

The molecular structure of 1-Naphthalenepropionic acid consists of a naphthalene ring attached to a propionic acid group . The InChI Key for this compound is PRLKVVMRQFFIOQ-UHFFFAOYSA-N . The SMILES representation is OC(=O)CCC1=C2C=CC=CC2=CC=C1 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Naphthalenepropionic acid are not available, carboxylic acids like this typically undergo reactions such as esterification, decarboxylation, and reactions with bases . They can also participate in amide coupling reactions .

Scientific Research Applications

  • Chemical Reactions and Derivatives : Rodionov and Antik (1956) explored the reactions of β-methylamino-1-naphthalenepropionic acid and its derivatives, transforming it into various chemical structures such as 4-(1-naphthyl)-2-imidazolidinone through reactions like Hofmann's reaction and the Curtius reaction. This study highlights the chemical versatility of 1-naphthalenepropionic acid derivatives (Rodionov & Antik, 1956).

  • Electrochemical Detection : Shundrin et al. (2016) described the use of 1,4-benzoquinone and 1,4-naphthoquinone reactions with β-thiopropionic acid to produce acids for modifying oligonucleotides, enabling their electrochemical detection on Au electrodes. This demonstrates an application in the field of biosensing and molecular biology (Shundrin et al., 2016).

  • Pharmaceuticals and Drug Metabolism : The study by Aracagök et al. (2016) on the biodegradation of the pharmaceutical naproxen (6-methoxy-α-methyl-2-naphthalene acetic acid) by fungal strains, and the identification of its metabolites, highlights the relevance of naphthalene derivatives in pharmaceutical sciences (Aracagök et al., 2016).

  • Environmental Applications : Zhu, Yang, and Wang (1996) investigated a treatment method for wastewater from H-acid (1-amino-8-naphthol-3,6-disulfonic acid) manufacturing, indicating the environmental implications of naphthalene derivatives in wastewater treatment (Zhu, Yang, & Wang, 1996).

  • Plant Growth and Drought Tolerance : A study by Xing et al. (2016) found that α-naphthaleneacetic acid, a synthetic auxin, can improve drought resistance in soybean seedlings by triggering early increases in hydrogen peroxide and other hormones, showing its application in agriculture and plant sciences (Xing et al., 2016).

  • Toxicology and Metabolism : Kojima et al. (1982) studied the metabolism of 2,6-diisopropylnaphthalene in rats, identifying various metabolites like 2-[6-(1-hydroxy-1-methyl)ethylnaphthalen-2-yl]-2-propionic acid, which provides insights into toxicology and the metabolic pathways of naphthalene derivatives (Kojima et al., 1982).

Safety And Hazards

1-Naphthalenepropionic acid may cause skin irritation and serious eye damage . It is harmful if swallowed . It is recommended to use personal protective equipment as required and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions of 1-Naphthalenepropionic acid could involve its use in the synthesis of heterocycles . Additionally, it could be used in the development of new multicomponent strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name

3-naphthalen-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLKVVMRQFFIOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186177
Record name 1-Naphthalenepropionic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalenepropionic acid

CAS RN

3243-42-3
Record name 1-Naphthalenepropionic acid
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Record name 3243-42-3
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Record name 1-Naphthalenepropionic acid
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Record name 3-(naphthalen-1-yl)propanoic acid
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Synthesis routes and methods

Procedure details

10% Palladium on carbon (1.00 g) was added to a suspension of 3-(1-naphthyl)acrylic acid (50.0 g) in tetrahydrofuran (500 ml). The mixture was hydrogenated at 6 atmospheres for 18 hours then filtered through a kieselguhr pad washing with ethyl acetate (3×100 ml). The filtrate was evaporated under reduced pressure to give the subtitle compound (50.0 g) as a solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
Y OGATA, J ISHIGURO… - The Journal of Organic …, 1951 - ACS Publications
… 1-Naphthalenepropionic acid. A mixture of naphthalene (38 g., 0.3 mole), a-chloropropionic … the literature value (4) for -1-naphthalenepropionic acid (148-149). The recrystallizations …
Number of citations: 12 pubs.acs.org
VM Rodionov, LV Antik - Bulletin of the Academy of Sciences of the USSR …, 1956 - Springer
… The previously describedβ-amino-1-naphthalenepropionic acid was converted into 4-(1-naphthyl)-2-imidazolidinone by Hofmann's reaction-treatment ofβ-(methoxycarbonylamino)-1-…
Number of citations: 3 link.springer.com
AF Hardman - Journal of the American Chemical Society, 1948 - ACS Publications
… 2-Hydroxy-1 -naphthalenepropionic Acid.—A solution of 50 g. (I) in 222 g. … Lactone of 2 -Hydroxy-1 -naphthalenepropionic Acid (H).—One hundred forty-three grams of crude acid, (m. p, …
Number of citations: 18 pubs.acs.org
H Djebaili, A Zellagui, N GHERRAF - Journal of Natural Product …, 2013 - researchgate.net
The present study evaluates the chemical composition of the essential oils of Juniperus oxycedrus ssp. macrocarpa (Cupressaceae) from El kala region (sub-humid) in Algeria. Leaves …
Number of citations: 11 www.researchgate.net
CF Koelsch, HE Hood - The Journal of Organic Chemistry, 1955 - ACS Publications
… Simple reactions starting with acrylonitrile and ß-naphthol were used to prepare 2-methoxy-1 -naphthalenepropionic acid. Curtius degradation of this acid went well, and conditions …
Number of citations: 8 pubs.acs.org
FM Furman, JH Thelin, DW Hein… - Journal of the American …, 1960 - ACS Publications
… way with 2-naphthol but the yield of 2-hydroxy-1 -naphthalenepropionic acid was … 2-Hydroxy-1 -naphthalenepropionic Acid.—2-Naphthol (28.8 g., 0.2 mole), ethylene glycol (25 ml.), …
Number of citations: 33 pubs.acs.org
HR Baker, DT Jones, WA Zisman - Industrial & Engineering …, 1949 - ACS Publications
The theory outlined in a previous paper(2) is used to show that the various methods of testing the rust-inhibition property of polar compounds in oils will emphasize different variables, …
Number of citations: 73 pubs.acs.org
JA Panetta, H Rapoport - The Journal of Organic Chemistry, 1982 - ACS Publications
New, versatile coumarin syntheses have been developed which are based on the Claisen rearrangement of allylic or propargylic aryl ethers in which the allylic or propargylic-carbon is …
Number of citations: 70 pubs.acs.org
WA Gortner, RW Leeper - Botanical Gazette, 1969 - journals.uchicago.edu
The results of testing 369 compounds for post-harvest delay of senescence of pineapple fruit have been presented. Included were 94 phenoxyacetic acids, 43 other phenoxy acids, 23 …
Number of citations: 11 www.journals.uchicago.edu
CF Koelsch - The Journal of Organic Chemistry, 1960 - ACS Publications
… identified as 1-naphthalenepropionic acid by comparison with an authentic sample kindly furnished by Dr. RT Arnold. (26) Several small-scale preparations were …
Number of citations: 18 pubs.acs.org

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